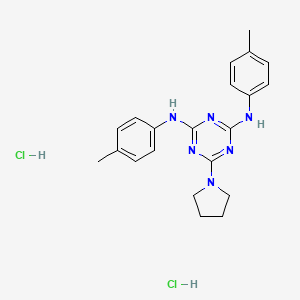

N2,N4-bis(4-methylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine dihydrochloride

Description

N2,N4-bis(4-methylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine dihydrochloride is a synthetic compound known for its intricate molecular structure and diverse applications in various scientific fields. It’s valued for its potential in chemical synthesis, pharmaceutical research, and industrial applications.

Properties

IUPAC Name |

2-N,4-N-bis(4-methylphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6.2ClH/c1-15-5-9-17(10-6-15)22-19-24-20(23-18-11-7-16(2)8-12-18)26-21(25-19)27-13-3-4-14-27;;/h5-12H,3-4,13-14H2,1-2H3,(H2,22,23,24,25,26);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIRXGMYIWOZWMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)NC4=CC=C(C=C4)C.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26Cl2N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of N2,N4-bis(4-methylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine dihydrochloride involves multiple steps starting with the formation of the triazine ring. This is typically achieved through the reaction of 4-methylbenzylamine with cyanuric chloride. The key steps can include:

Formation of Triazine Core

Reactants: : Cyanuric chloride, 4-methylbenzylamine.

Conditions: : Often carried out in an inert atmosphere using solvents like dichloromethane (DCM).

Temperature: : Typically requires cooling (0°C) initially, followed by gradual warming.

Substitution Reactions

Reactants: : Resultant intermediate with pyrrolidine.

Conditions: : Refluxing in solvents like ethanol or acetonitrile.

Temperature: : Controlled heating is crucial to ensure the completion of substitution.

Industrial Production Methods:

Industrial production scales up the laboratory processes with modifications for efficiency and safety. This includes automated control of temperature, pressure, and reagent addition. Solvent recovery and recycling, along with stringent purification processes such as recrystallization or chromatographic techniques, are employed to achieve high purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation

Reagents: : Commonly, oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Conditions: : Can vary widely, often performed under controlled acidic or basic conditions.

Products: : Potential formation of corresponding oxo-derivatives.

Reduction

Reagents: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Conditions: : Typically conducted in anhydrous conditions.

Products: : Reduced forms of the compound with altered functional groups.

Substitution

Reagents: : Various nucleophiles or electrophiles depending on the desired product.

Conditions: : Often requires catalysts or specific solvent conditions.

Products: : A range of substituted derivatives.

Scientific Research Applications

Biological Activities

The biological activities of N2,N4-bis(4-methylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine dihydrochloride can be categorized into several key areas:

Antitumor Activity

Research indicates that compounds containing pyrrolidine and triazine structures exhibit antitumor properties. The mechanism may involve the inhibition of specific enzymes or pathways associated with cancer cell proliferation. For instance, studies have shown that triazine derivatives can inhibit glucocerebrosidase, an enzyme linked to certain cancers .

Antimicrobial Properties

The compound has shown potential antimicrobial activity against various pathogens. Pyrrolidine derivatives are known for their broad-spectrum antibacterial effects. The presence of the triazine moiety may enhance the compound's ability to disrupt microbial cell functions .

Neuropharmacological Applications

Given the structural similarity to known neuroactive compounds, N2,N4-bis(4-methylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine dihydrochloride may interact with neurotransmitter receptors or inhibit enzymes involved in neurotransmitter metabolism. This suggests potential applications in treating neurological disorders .

Case Study 1: Antitumor Mechanism Exploration

A study investigated the antitumor effects of triazine derivatives on cancer cell lines. The findings indicated that N2,N4-bis(4-methylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine dihydrochloride inhibited cell growth through apoptosis induction and cell cycle arrest at the G0/G1 phase. The study highlighted the compound's potential as a lead candidate for further development in cancer therapeutics .

Case Study 2: Antimicrobial Activity Assessment

In a comparative study of various pyrrolidine-based compounds, N2,N4-bis(4-methylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine dihydrochloride exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods to evaluate efficacy and concluded that the compound could serve as a template for developing new antimicrobial agents .

Potential Applications

Based on its biological activities and chemical properties, N2,N4-bis(4-methylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine dihydrochloride has several potential applications:

- Medicinal Chemistry : Development of novel anticancer and antimicrobial agents.

- Pharmaceutical Formulations : As an active pharmaceutical ingredient (API) in drug formulations targeting specific diseases.

- Material Science : Exploration of its properties in developing new materials with unique electronic or optical characteristics.

Mechanism of Action

Mechanism: : N2,N4-bis(4-methylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine dihydrochloride exerts its effects through interaction with specific molecular targets, such as enzymes or receptors. The triazine core is critical in binding, altering the normal activity of these targets.

Molecular Targets and Pathways: : The compound is believed to influence pathways involving protein synthesis and enzyme activity, making it valuable in both therapeutic and industrial contexts.

Comparison with Similar Compounds

Comparison: : Compared to other triazine derivatives, N2,N4-bis(4-methylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine dihydrochloride stands out due to its unique pyrrolidine and 4-methylphenyl substitutions. These modifications enhance its reactivity and specificity in various applications.

List of Similar Compounds

1,3,5-Triazine-2,4,6-triamine

2,4-Diamino-6-chloropyrimidine

N,N'-Diphenyl-1,3,5-triazine-2,4-diamine

Hope this helps!

Biological Activity

N2,N4-bis(4-methylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine dihydrochloride (CAS No. 1179438-48-2) is a synthetic compound belonging to the triazine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The structural complexity of this compound, featuring a triazine core and pyrrolidinyl substituent, suggests diverse interactions with biological targets.

Structural Characteristics

The molecular formula of N2,N4-bis(4-methylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine dihydrochloride is , with a molecular weight of 433.4 g/mol. The presence of multiple functional groups enhances its potential for various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C21H26Cl2N6 |

| Molecular Weight | 433.4 g/mol |

| CAS Number | 1179438-48-2 |

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazine derivatives. Compounds similar to N2,N4-bis(4-methylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine have shown significant inhibitory effects on various cancer cell lines. For instance, related triazine compounds have been reported to exhibit IC50 values in the low micromolar range against human cancer cell lines such as HepG2 and MCF7 .

The mechanism by which N2,N4-bis(4-methylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine exerts its biological effects may involve the inhibition of key enzymes or pathways involved in cancer cell proliferation. For example, triazines are known to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair .

Antimicrobial Activity

In addition to anticancer properties, some studies suggest that triazine derivatives may possess antimicrobial activity. This is attributed to their ability to disrupt cellular processes in pathogens . The specific activity against various bacterial strains remains an area for further exploration.

Case Studies and Research Findings

- Molecular Docking Studies : Research utilizing molecular docking simulations has indicated that compounds structurally similar to N2,N4-bis(4-methylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine can effectively bind to target proteins involved in cancer progression . These studies provide insights into the binding affinities and potential efficacy of these compounds.

- In Vitro Assays : In vitro assays conducted on synthesized analogues have demonstrated promising results regarding their inhibitory effects on cancer cell lines. For example, certain derivatives showed IC50 values ranging from 0.49–48.0 μM against a panel of human cancer cell lines .

- Comparative Analysis : A comparative analysis between N2,N4-bis(4-methylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine and its chlorophenyl counterparts revealed that the methyl groups may enhance its pharmacological profile by improving solubility and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.